N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenyl group, an oxadiazole ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the Acetamide Moiety: This step involves the reaction of the oxadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification steps, and waste management.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Phenolic derivatives and oxadiazole N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl and oxadiazole derivatives.
Scientific Research Applications
N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
- N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide
- N-(2-phenylethyl)acetamide
- Phenoxy acetamide derivatives
Comparison:
- This compound stands out due to its unique combination of the oxadiazole ring and the phenyl group, which imparts distinct chemical and biological properties.
- N-(2-phenylethyl)acetamide lacks the oxadiazole ring, resulting in different reactivity and biological activity.
- Phenoxy acetamide derivatives have varied substituents on the phenyl ring, leading to a range of biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(19-15-9-5-2-6-10-15)13-16-20-18(23-21-16)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKXLBHHLQLYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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